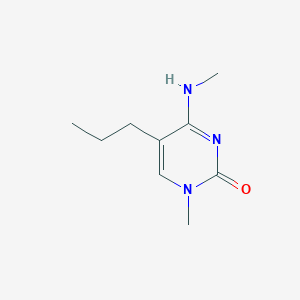
2-Phenylethene-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethene-1,1-diol is an organic compound characterized by the presence of a phenyl group attached to a two-carbon chain with two hydroxyl groups. This compound is also known as 1-phenylethane-1,2-diol and is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. It is a significant compound in organic chemistry due to its versatile reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethene-1,1-diol can be achieved through several methods. One common approach involves the reduction of α-hydroxy ketones. For example, the reduction of α-hydroxy acetophenone using biocatalysts such as Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis can yield this compound with high enantiomeric excess . The reaction conditions typically involve a pH of 6 and a reaction time of 16 hours.
Industrial Production Methods
Industrial production of this compound often involves the use of chemical reduction methods. For instance, the reduction of styrene oxide using hydrogen in the presence of a palladium catalyst can produce this compound. This method is advantageous due to its high yield and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethene-1,1-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using periodic acid to form phenylacetaldehyde.
Reduction: It can be reduced to form phenylethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid is commonly used for the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Various reagents such as halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde
Reduction: Phenylethanol
Substitution: Depending on the reagent used, different substituted products can be formed.
Aplicaciones Científicas De Investigación
2-Phenylethene-1,1-diol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of 2-Phenylethene-1,1-diol involves its reactivity with various reagents. For example, during oxidation with periodic acid, the compound forms a cyclic periodate ester intermediate, which then decomposes to form the final oxidation product . The phenyl group in the compound enhances the stability of the intermediate and increases the rate of the reaction.
Comparación Con Compuestos Similares
2-Phenylethene-1,1-diol can be compared with other similar compounds such as 1-phenylethane-1,2-diol and styrene glycol.
1-Phenylethane-1,2-diol: This compound is similar in structure but differs in the position of the hydroxyl groups.
Styrene Glycol: This compound is another vicinal diol with similar reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
144676-19-7 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-phenylethene-1,1-diol |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-6,9-10H |
Clave InChI |
BKUZZZJNRDDTRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


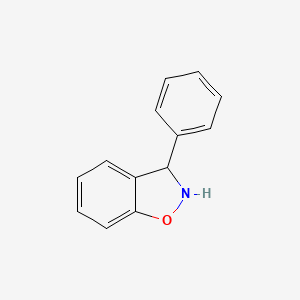
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
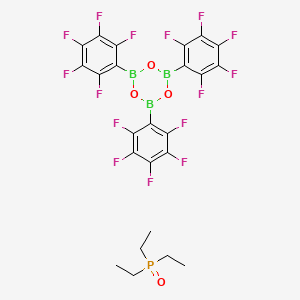
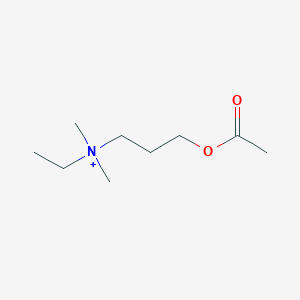
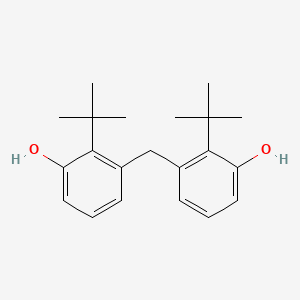
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)

![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
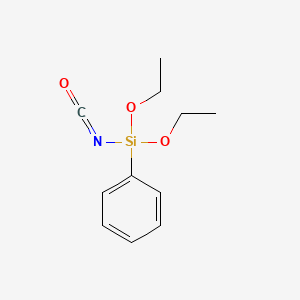
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)
